(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.: 337494-85-6
VCID: VC2144095
InChI: InChI=1S/C13H13NO5S/c15-13(16)10-14(9-11-5-4-8-19-11)20(17,18)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
Molecular Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid

CAS No.: 337494-85-6

Cat. No.: VC2144095

Molecular Formula: C13H13NO5S

Molecular Weight: 295.31 g/mol

* For research use only. Not for human or veterinary use.

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid - 337494-85-6

Specification

CAS No. 337494-85-6
Molecular Formula C13H13NO5S
Molecular Weight 295.31 g/mol
IUPAC Name 2-[benzenesulfonyl(furan-2-ylmethyl)amino]acetic acid
Standard InChI InChI=1S/C13H13NO5S/c15-13(16)10-14(9-11-5-4-8-19-11)20(17,18)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,15,16)
Standard InChI Key CJROUZFQNICTKL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O

Introduction

(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is a complex organic compound featuring a benzenesulfonyl group, a furan moiety, and an aminoacetic acid backbone. This compound is of interest in various fields, including proteomics research, due to its unique structural characteristics. The molecular formula of this compound is C13H13NO5S, with a molecular weight of 295.31 g/mol .

Synthesis and Preparation

The synthesis of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid typically involves several steps, including the reaction of benzenesulfonyl chloride with furan-2-ylmethylamine, followed by coupling with an aminoacetic acid derivative. The reaction conditions may require careful control of temperature, reaction time, and purification methods to ensure the desired product yield and purity.

Biological Activity and Potential Applications

While specific biological activity data for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid is limited, compounds with similar structural features have shown potential in medicinal chemistry. Sulfonamides, for instance, are known for their antimicrobial properties, and furan derivatives have been explored for various biological activities . Further research is needed to elucidate the specific biological targets and pathways affected by this compound.

Research Findings and Future Directions

Given the structural complexity and potential biological activity of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid, it represents an intriguing area for further research. Studies focusing on its synthesis optimization, biological activity evaluation, and potential applications in drug development or proteomics research would be valuable. The compound's interactions with biological targets could provide insights into new therapeutic strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator